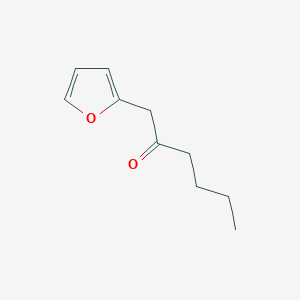

1-(Furan-2-yl)hexan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-5-9(11)8-10-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOXBBGPKWFOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within the Furan Ketone Class

Furan (B31954) ketones are organic compounds characterized by the presence of a furan ring linked to a ketone functional group. The position of this linkage and the nature of the substituents on both the furan ring and the keto group define the specific properties and classification of each molecule. 1-(Furan-2-yl)hexan-2-one (B2429116) belongs to the subset of 2-substituted furan ketones.

Structurally, the molecule consists of a furan ring attached at its second position to the first carbon of a six-carbon chain, with a ketone group located on the second carbon of that chain. This arrangement makes it an alkyl furan ketone. A specific synthesis for this compound has been reported, involving the oxidation of the corresponding alcohol, 1-(furan-2-yl)hexan-2-ol, using pyridinium (B92312) chlorochromate (PCC). rsc.org This reaction yielded the target ketone in 78% yield. rsc.org The precursor alcohol was prepared through the reaction of 2-furyl lithium with 1,2-epoxyhexane. rsc.org

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 55107-00-1 | chiralen.com |

| Molecular Formula | C₁₀H₁₄O₂ | rsc.org |

| Synthesis Method | Oxidation of 1-(furan-2-yl)hexan-2-ol with PCC | rsc.org |

| Reported Yield | 78% | rsc.org |

The structure of this compound can be compared with other furan ketones to understand its place within the class. For instance, 2-acetylfuran (B1664036) is a simpler member, featuring a methyl group instead of a butyl group attached to the carbonyl carbon. wikipedia.orgmatrix-fine-chemicals.com This highlights how variation in the alkyl chain length contributes to the diversity of furan ketones.

Table 2: Comparison of Selected Furan Ketones

| Compound Name | Structure | Molecular Formula |

|---|---|---|

| This compound | C₁₀H₁₄O₂ rsc.org | |

| 1-(Furan-2-yl)ethan-1-one (2-Acetylfuran) | C₆H₆O₂ wikipedia.orgmatrix-fine-chemicals.com |

| 1-(Furan-2-yl)propan-2-one | | C₇H₈O₂ rsc.org |

Overview of Research Significance for Furan Containing Scaffolds

Chemoenzymatic and Biocatalytic Synthesis Approaches

The quest for greener and more efficient chemical processes has led to the development of chemoenzymatic and biocatalytic methods for synthesizing furan derivatives. These approaches offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional synthetic routes. sci-hub.setandfonline.com

Asymmetric bioreduction of prochiral ketones is a powerful tool for producing enantiomerically pure alcohols, which are valuable precursors for various bioactive molecules. bohrium.com Whole-cell biocatalysts, such as Lactobacillus species, have demonstrated remarkable efficiency in the asymmetric reduction of furan-containing ketones.

For instance, the bioreduction of 1-(furan-2-yl)ethanone using Lactobacillus paracasei BD101 yields (R)-1-(furan-2-yl)ethanol with high enantiomeric excess (>99%) and yield (97%). bohrium.com Similarly, Lactobacillus senmaizukei has been used for the enantioselective bioreduction of 1-(furan-2-yl)ethanone to produce the corresponding (R)-chiral alcohol in excellent conversion and yield. tandfonline.com Another study demonstrated the synthesis of (S)-1-(furan-2-yl)propan-1-ol from the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using Lactobacillus paracasei BD101, achieving high conversion, enantiomeric excess, and yield. researchgate.net Plant-based systems, such as Daucus carota (carrot), have also been employed for the asymmetric reduction of heteroaryl methyl ketones, including those with furan rings, yielding the corresponding (R)-alcohols. scirp.org

These biocatalytic reductions offer an environmentally friendly and cost-effective route to chiral furan alcohols, which can be subsequently oxidized to the target ketones if desired.

Enzymes can be utilized for various functionalization reactions on the furan ring. For example, lipase-catalyzed reactions have been employed for the synthesis of furan-based polyesters and polyamides. acs.orgacs.org Novozym 435, an immobilized lipase, has been used in conjunction with a co-catalyst to synthesize tetrasubstituted furans through a one-pot, three-component reaction. mdpi.com

Furthermore, oxidoreductases can catalyze the oxidation of furan derivatives. For example, an FAD-dependent enzyme has been identified that can oxidize 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA) in a reaction involving four consecutive oxidations. nih.gov Laccase/TEMPO systems have also been shown to catalyze the aromatization of 2,5-dihydrofurans to furans. sci-hub.se These enzymatic functionalizations provide mild and selective methods for modifying furan-containing molecules.

A multienzymatic cascade has been developed for the rearrangement of furans into spirolactones, combining the action of chloroperoxidase, an oxidase, and an alcohol dehydrogenase. acs.org This highlights the potential of combining different enzymes to achieve complex transformations in a single pot.

Catalytic Organic Synthesis of Furan Ketones

Transition metal catalysis has emerged as a powerful tool for the construction of the furan ring system, offering high efficiency and broad substrate scope. researchgate.net

Gold catalysts, known for their carbophilic nature, have been extensively used in the synthesis of furans from various starting materials. beilstein-journals.orgsemanticscholar.org Gold(I)-catalyzed cycloisomerization and rearrangement of γ-acyloxyalkynyl ketones provides an efficient and regioselective route to functionalized furans under mild conditions. beilstein-journals.orgsemanticscholar.org This method involves a 1,2-migration/cycloisomerization cascade. beilstein-journals.orgbeilstein-journals.org

Gold catalysts can also promote the synthesis of furans from other precursors, such as allenyl ketones, enynes, diynes, alkynyl oxiranes, and alkynyl alcohols. beilstein-journals.orgsemanticscholar.org For instance, a gold-catalyzed intermolecular cascade reaction between propargyl alcohol and alkynes, in the presence of a copper co-catalyst, yields substituted furans. Another approach involves the gold-catalyzed oxidative cyclization of diynones with alcohols or water to produce furan-3-carboxylates. acs.org

The mechanism of these gold-catalyzed reactions often involves the activation of alkyne or allene (B1206475) functionalities, followed by intramolecular cyclization and subsequent rearrangement or functionalization steps. bohrium.com

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds and have been applied to the synthesis of substituted furans. researchgate.net For example, Pd(0)-catalyzed coupling-cyclization reactions of organic halides with 1,2-allenyl ketones can produce polysubstituted furans. researchgate.net Similarly, palladium-catalyzed reactions of ene-yne-ketones with organic halides can afford 2-vinyl-substituted furans. pku.edu.cn

Copper catalysts are also effective in furan synthesis. Copper(I)-catalyzed cycloisomerization of alkynyl ketones provides a mild and efficient route to 2-monosubstituted and 2,5-disubstituted furans. researchgate.net Furthermore, a copper(I)-catalyzed cross-coupling of conjugated ene-yne-ketones with terminal alkynes has been developed for the synthesis of furan-substituted allenes. acs.org

These transition metal-catalyzed coupling reactions offer a high degree of control over the substitution pattern of the resulting furan ring.

Conventional Organic Synthesis Strategies

While modern catalytic methods are increasingly favored, conventional organic synthesis strategies remain relevant for the preparation of furan ketones.

One common approach involves the reaction of a furyl lithium species with an appropriate electrophile. For example, 1-(Furan-2-yl)hexan-2-ol can be prepared by reacting 2-furyllithium with 1,2-epoxyhexane. rsc.org The resulting alcohol can then be oxidized to the desired ketone, this compound, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). rsc.org

Another classical method is the acid-catalyzed aldol (B89426) condensation. For instance, (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives can be synthesized by reacting 2-acetylfuran (B1664036) with substituted benzaldehydes in the presence of an acidic catalyst. mdpi.com

Aldol Condensation and Chalcone (B49325) Formation with Furan-2-yl Acetone (B3395972) Analogs

Aldol condensation is a cornerstone of carbon-carbon bond formation and has been extensively applied to the synthesis of furan-containing chalcones and related unsaturated ketones. This reaction typically involves the base- or acid-catalyzed reaction of a furan-2-yl ketone, such as 2-acetylfuran, with an aldehyde. researchgate.netrsc.orgosti.govmdpi.com

The reaction between furfural (B47365) and acetone, for instance, proceeds through an aldol addition to form 4-(furan-2-yl)-4-hydroxybutan-2-one, which readily dehydrates to the corresponding α,β-unsaturated ketone, 4-(2-furyl)-3-buten-2-one. researchgate.netosti.gov This can further react with another molecule of furfural to yield 1,5-di(furan-2-yl)penta-1,4-dien-3-one. researchgate.netosti.govabo.fi While both acid and base catalysts can be employed, base catalysis often provides better control and minimizes the oligomerization of the furan ring. researchgate.netosti.gov

A series of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives have been synthesized by reacting 2-acetylfuran with various substituted benzaldehydes in the presence of an acidic catalyst. mdpi.com This highlights the versatility of the aldol condensation in creating a diverse library of furan-based chalcones.

Table 1: Examples of Aldol Condensation Reactions for Furan Ketone Synthesis

| Furan Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Furfural | Acetone | Base (e.g., NaOH) | 4-(2-Furyl)-3-buten-2-one | researchgate.netosti.gov |

| 2-Acetylfuran | Substituted Benzaldehydes | Acid (e.g., HCl in acetic acid) | (E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives | mdpi.com |

| Furfural | Cyclopentanone | Eutectic solution (ChCl/Fa/SnCl₄·5H₂O) | Aldol condensation product | rsc.org |

Radical Alkylation and Addition Reactions for Furfuryl Ketones

Radical-based transformations offer an alternative and powerful strategy for the synthesis of furfuryl ketones. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

One developed method for the synthesis of aryl(furfuryl) ketones involves the radical alkylation of furan derivatives at the α-position. researchgate.net This reaction utilizes O-ethyl(phenacyl)xanthogenates or phenacyl iodides in the presence of Fenton's reagent (H₂O₂/FeSO₄·7H₂O) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

More recently, visible-light-mediated radical approaches have emerged as a valuable tool. nih.gov One such strategy for the α-alkylation of ketones involves the generation of radicals from alkyl halides through activation by a nucleophilic organocatalyst and subsequent irradiation with blue light. nih.gov These radicals are then trapped by silyl (B83357) enol ethers to afford the α-alkylated ketone products. nih.gov This method's mildness makes it compatible with various functional groups that might not withstand traditional anionic alkylation conditions. nih.gov

Acid-Catalyzed Condensation Reactions Involving Furan and Ketones

Acid-catalyzed condensation reactions between furan and ketones provide a direct route to difurylalkane derivatives, which can be precursors to or related to furfuryl ketones. The reaction of furan with acetone in the presence of hydrochloric acid, for example, yields 2,2-difurylpropane. cdnsciencepub.com This reaction can be extended to other methyl ketones. cdnsciencepub.com

Investigations into the acid-catalyzed condensation of furan with acetone have shown that the initial intermediate is likely the alcohol, 2-furyl-2-propanol. cdnsciencepub.com The yields of these reactions, which can lead to cyclic tetrameric products, are often low but can be influenced by reaction parameters such as pH. cdnsciencepub.comrsc.org It was demonstrated that the significant yield enhancement observed upon the addition of metal salts is not due to a template effect but rather to pH effects. rsc.org

This methodology has been used to synthesize a variety of furan–ketone macrocycles, and optimizing the reaction conditions has led to improved yields. rsc.org For instance, a tetrameric furan–cyclohexanone macrocycle was synthesized in a one-step reaction for the first time. rsc.org

Construction of Furan Ring from Non-Furan Precursors (e.g., α-isopropylidene ketones)

An innovative approach to furan synthesis involves the construction of the furan ring itself from acyclic or non-furan precursors. A notable example is the one-step transformation of α-isopropylidene ketones into furan rings. nih.govurjc.esacs.org This biomimetic approach is mediated by an iodine/dimethyl sulfoxide (I₂/DMSO) system and has been successfully applied to the synthesis of various bioactive terpene furans. nih.govurjc.esacs.org

The general procedure involves heating a solution of the α-isopropylidene ketone with iodine and DMSO. acs.org This method is inspired by the biosynthesis of some terpene furans, where an α-isopropylidene ketone moiety is thought to be a biogenetic precursor to the furan ring through cytochrome P450-mediated oxidations. acs.org

Another modern approach involves the visible-light-induced [4+1] cyclization-aromatization of acylsilanes and α,β-unsaturated ketones. chinesechemsoc.org This catalyst-free and additive-free method provides a direct route to a variety of furans with broad substrate scope and good functional-group tolerance. chinesechemsoc.org

Green Chemistry Principles in Furan Ketone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for furan ketones, aiming for more sustainable and environmentally benign processes.

A promising catalytic route for producing furan-containing lubricant base oils from biomass-derived 2-alkylfurans and ketones exemplifies this trend. rsc.orgrsc.org This method utilizes carbon-carbon coupling under neat conditions, promoted by a thiol. Among various catalysts, a perfluorinated sulfonic acid has shown excellent performance, leading to high yields of the desired products. rsc.org

The use of biomass-derived starting materials, such as furfural and 5-hydroxymethylfurfural (HMF), is a key aspect of green furan chemistry. rsc.orgunits.it Aldol condensation reactions of these platform chemicals with ketones are widely studied for the production of liquid fuel precursors and other valuable chemicals. rsc.orgunits.it The development of reusable solid acid and base catalysts is a significant step towards more sustainable processes, avoiding the separation challenges associated with homogeneous catalysts. rsc.org

Furthermore, the development of one-pot, multicomponent reactions, and the use of eco-friendly and reusable catalysts like potash alum, represent significant advances in the green synthesis of furan derivatives. researchgate.net The use of alternative energy sources, such as visible light in photochemical reactions, also aligns with green chemistry principles by enabling reactions under mild, catalyst-free conditions. chinesechemsoc.org

Table 2: Green Chemistry Approaches in Furan Ketone Synthesis

| Green Principle | Synthetic Approach | Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Catalytic conversion of biomass | Synthesis of lubricant base oils from 2-alkylfurans and ketones. | rsc.orgrsc.org |

| Atom Economy | Multicomponent reactions | One-pot synthesis of polysubstituted furan-2-ones using a potash alum catalyst. | researchgate.net |

| Use of Safer Solvents and Auxiliaries | Reactions in neat conditions or water | Thiol-promoted C-C coupling of 2-alkylfurans and ketones in neat conditions. | rsc.orgrsc.org |

| Design for Energy Efficiency | Photochemical reactions | Visible-light-induced synthesis of furans from acylsilanes and α,β-unsaturated ketones. | chinesechemsoc.org |

Structural Elucidation and Advanced Spectroscopic Analysis of 1 Furan 2 Yl Hexan 2 One

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of organic molecules, offering a detailed view of the molecular vibrations that are unique to the compound's structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(Furan-2-yl)hexan-2-one (B2429116), the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the furan (B31954) ring, the carbonyl group (ketone), and the alkyl chain.

Key expected vibrational modes for this compound based on data from furan and ketone derivatives include:

C-H stretching of the furan ring: Typically observed around 3100-3150 cm⁻¹.

C=O stretching of the ketone: This is a strong, sharp absorption band and is one of the most characteristic peaks in the spectrum, expected in the region of 1670-1700 cm⁻¹. The conjugation with the furan ring slightly lowers the frequency compared to a simple aliphatic ketone.

C=C stretching of the furan ring: These absorptions usually appear in the 1500-1600 cm⁻¹ range.

C-O-C stretching of the furan ring: Expected to be found around 1000-1300 cm⁻¹.

Aliphatic C-H stretching: From the hexyl group, these will present as strong absorptions in the 2850-2960 cm⁻¹ region.

Aliphatic C-H bending: Vibrations from the CH₂ and CH₃ groups of the hexyl chain will be visible in the 1375-1465 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Data from 2-Acetylfuran (B1664036) and other Furan Derivatives |

| Furan C-H stretch | ~3125 | 3148 cm⁻¹ asianpubs.org |

| Aliphatic C-H stretch | 2850-2960 | Not present in 2-acetylfuran, but typical for hexyl groups. |

| Ketone C=O stretch | ~1680 | 1680-1693 cm⁻¹ chempap.org |

| Furan C=C stretch | 1500-1600 | ~1510 cm⁻¹ asianpubs.org |

| Aliphatic C-H bend | 1375-1465 | Not present in 2-acetylfuran, but typical for hexyl groups. |

| Furan C-O-C stretch | 1000-1300 | 1233 cm⁻¹ (v(C-O) of furan ring) asianpubs.org |

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure of this compound.

Similar to FTIR, direct Raman spectroscopic data for this compound is scarce. However, analysis of related compounds like 2-acetyl-5-methylfuran (B71968) and other furan derivatives allows for the prediction of its Raman spectrum. researchgate.net The C=O and C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the furan ring are also expected to be prominent.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) for this compound | Reference Data from 2-Acetylfuran and other Furan Derivatives |

| Furan C-H stretch | ~3113 | 3113 cm⁻¹ dnrcollege.org |

| Aliphatic C-H stretch | 2850-2960 | Prominent in alkanes. |

| Ketone C=O stretch | ~1680 | A weak band observed at 1649 cm⁻¹ in the FT-Raman of a related Schiff base. researchgate.net |

| Furan Ring vibrations | 880-1600 | Multiple peaks are expected in this region, characteristic of the furan ring structure. d-nb.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is characterized by absorptions arising from the conjugated system formed by the furan ring and the carbonyl group.

The electronic spectrum of 2-acetylfuran, a close structural analog, shows absorption maxima that can be attributed to π→π* and n→π* transitions. chempap.orgvscht.cz For this compound, similar transitions are expected. The extended alkyl chain of the hexyl group is not a chromophore and is therefore not expected to significantly alter the position of the main absorption bands compared to 2-acetylfuran. The solvent can influence the position of these maxima.

| Electronic Transition | Expected λmax (nm) for this compound | Reference Data from 2-Acetylfuran (in Methanol) |

| π→π | ~269 | 269 nm (log ε 4.1) vscht.cz |

| π→π | ~225 | 225 nm (log ε 3.4) vscht.cz |

| n→π* | ~287 | 287 nm (log ε 4.2) for 2-acetylpyrrole, indicating a similar region for furan ketones. vscht.cz |

X-ray Crystallography of Furan Ketone Derivatives for Solid-State Structure

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound itself has not been reported, the analysis of related furan ketone derivatives provides valuable insights into the expected solid-state conformation.

Studies on various 2-acylfurans have revealed key structural features. For instance, the crystal structure of (E)-4-(11-azuleno[2,1-b]benzothiophenyl)-3-butene-2-one, a complex ketone derivative, has been determined, providing data on bond lengths and angles within a conjugated system involving a ketone. dnrcollege.org More directly relevant, the X-ray analysis of other 2-acyl furan derivatives shows that the acetyl group can adopt a syn conformation, where the carbonyl oxygen is oriented towards the furan ring, a feature that can be important for biological activity. researchgate.net The crystal structure of 1-(furan-2-yl)-2-(2H-indazol-2-yl)ethanone also provides detailed information on the planarity of the furan-ketone moiety and its interactions in the crystal lattice. These studies suggest that the furan ring and the adjacent carbonyl group in this compound are likely to be nearly coplanar to maximize conjugation. The hexyl chain, being flexible, would likely adopt a low-energy extended conformation in the crystal lattice.

Chemical Reactivity and Derivatization Studies of 1 Furan 2 Yl Hexan 2 One

Reactions at the Ketone Carbonyl Moiety

The ketone group in 1-(furan-2-yl)hexan-2-one (B2429116) is a key functional group that readily participates in reduction and nucleophilic addition reactions.

Reduction Chemistry to Alcohols

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(furan-2-yl)hexan-2-ol. This transformation is a fundamental reaction in organic synthesis. The synthesis of this compound is often achieved through the oxidation of 1-(furan-2-yl)hexan-2-ol using reagents like pyridinium (B92312) chlorochromate (PCC). rsc.org Consequently, the reverse reaction, the reduction of the ketone, is readily achievable using common reducing agents. rsc.org

Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this type of transformation. The choice of reagent can influence the reaction conditions and selectivity, particularly if other reducible functional groups are present.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(Furan-2-yl)hexan-2-ol rsc.orghoffmanchemicals.com |

Nucleophilic Additions and Condensation Reactions (e.g., with hydrazines, amines)

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles, leading to addition and condensation products. Reactions with nitrogen-based nucleophiles like hydrazines and primary amines are particularly significant, forming C=N double bonds. royalsocietypublishing.org

The reaction of a ketone with hydrazine (B178648) hydrate (B1144303) typically yields a hydrazone. peerj.com This can be a final product or an intermediate that can undergo further cyclization, for instance, to form pyrazole (B372694) derivatives, which are a class of important nitrogen-containing heterocycles. preprints.org Similarly, condensation with primary amines results in the formation of imines, also known as Schiff bases. royalsocietypublishing.org These reactions often occur under mild conditions, sometimes catalyzed by acid. peerj.com

| Reactant | Nucleophile | Product Class | Specific Product Example |

|---|---|---|---|

| This compound | Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | N-Alkyl/Aryl-1-(furan-2-yl)hexan-2-imine |

Reactions of the Furan (B31954) Heterocyclic Ring

The furan ring is an electron-rich aromatic system, making it reactive towards electrophiles. However, its reduced resonance energy compared to benzene (B151609) also makes it susceptible to hydrogenation and ring-opening reactions. chemicalbook.com

Electrophilic Aromatic Substitution Reactions

Furan is highly reactive towards electrophilic aromatic substitution, with reactions proceeding much faster than with benzene. chemicalbook.com Substitution occurs preferentially at the C2 position. Since this position is occupied in this compound, electrophilic attack is directed to the C5 position. chemicalbook.comijabbr.com The acyl group attached to the furan ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the inherent high reactivity of furan still allows for substitution reactions to occur, typically with mild reagents. ijabbr.com

Common electrophilic substitution reactions include:

Nitration: Using mild nitrating agents like nitric acid in acetic anhydride (B1165640) can introduce a nitro group at the 5-position. ijabbr.com

Halogenation: Reaction with bromine or chlorine under controlled, mild conditions can yield the 5-halo derivative. ijabbr.com

Friedel-Crafts Reactions: Acylation or alkylation, typically requiring a Lewis acid catalyst, can introduce new carbon substituents at the 5-position. masterorganicchemistry.com

| Reaction Type | Reagent Example | Plausible Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | 1-(5-Nitro-furan-2-yl)hexan-2-one |

| Bromination | Br₂ / Dioxane | 1-(5-Bromo-furan-2-yl)hexan-2-one |

| Acylation | Acetyl Chloride / SnCl₄ | 1-(5-Acetyl-furan-2-yl)hexan-2-one |

Hydrogenation of the Furan Ring

The furan ring can be fully saturated to form a tetrahydrofuran (B95107) ring through catalytic hydrogenation. pearson.com This reaction typically requires metal catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or Raney Nickel. The specific conditions (catalyst, pressure, temperature) determine the outcome. It is important to note that under many hydrogenation conditions, the ketone carbonyl group may also be reduced to an alcohol. Therefore, the reaction can potentially yield 1-(tetrahydrofuran-2-yl)hexan-2-one, 1-(furan-2-yl)hexan-2-ol, or the fully reduced product, 1-(tetrahydrofuran-2-yl)hexan-2-ol. thieme-connect.com

| Starting Material | Reaction | Potential Product(s) |

|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 1-(Tetrahydrofuran-2-yl)hexan-2-one 1-(Tetrahydrofuran-2-yl)hexan-2-ol |

Ring Opening and Rearrangement Reactions

The furan ring is susceptible to cleavage under various conditions, particularly in the presence of acid or oxidizing agents. ijabbr.com Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. For this compound, this would involve the cleavage of the furan ring to yield nonane-2,5-dione.

In some cases, the furan ring can participate in rearrangement reactions. For example, treatment of certain furylmethanes with ethanolic hydrogen chloride can lead to a furan ring opening followed by a ring-closure to form benzofuran (B130515) derivatives. mdpi.com Oxidative ring-opening is another pathway, which can be achieved using reagents like N-bromosuccinimide (NBS), leading to functionalized products through a sequence of dearomatization and spirocyclization. researchgate.net

| Reaction Type | Reagent/Condition | Plausible Product |

|---|---|---|

| Acid-Catalyzed Ring Opening | Aqueous Acid (e.g., HCl) | Nonane-2,5-dione |

| Oxidative Ring Opening | N-Bromosuccinimide (NBS) | Complex functionalized open-chain or spirocyclic compounds researchgate.net |

Synthesis of Novel Derivatives and Conjugates of this compound

The unique structural combination of a reactive furan ring and a flexible ketone-containing hexyl chain makes this compound a versatile scaffold for the synthesis of complex molecules. Its chemical reactivity can be harnessed to create novel derivatives, including functionalized compounds for biological applications and intricate polycyclic and spirocyclic systems.

Functionalization for Bioconjugation

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), relies on the ability to link a potent molecule to a biological macromolecule. This requires the parent compound to be modified with a bioorthogonal reactive handle. The furan moiety within this compound offers a unique platform for such functionalization, particularly through its role in Diels-Alder reactions.

A prominent strategy involves the use of a furan-protected maleimide (B117702) group. The maleimide functional group is highly effective for site-specific bioconjugation, reacting readily with thiol groups found in cysteine residues of proteins. However, the maleimide's reactivity makes it unstable during multi-step synthetic procedures. The furan ring can serve as a thermoreversible protecting group for the maleimide. nih.gov

The proposed synthetic pathway would involve modifying the terminal end of the hexanone chain of this compound to introduce an amine, which is then converted to a maleimide. The furan already present in the core structure could then, in principle, undergo an intramolecular Diels-Alder reaction to protect this newly formed maleimide, although intermolecular protection is more commonly cited. A more direct approach involves conjugating a separate furan-protected maleimide entity to the this compound scaffold. For instance, the ketone could be reduced to an alcohol and then esterified or etherified with a linker bearing the protected maleimide.

The deprotection is typically achieved via a retro-Diels-Alder reaction at elevated temperatures (e.g., >90-110 °C), exposing the reactive maleimide immediately before conjugation to a protein. nih.gov This strategy ensures the stability of the reactive group throughout the synthesis and purification process. nih.gov Photocatalysis also presents an emerging method for the precise and mild modification of biomolecules, enabling site-specific reactions under the influence of low-energy visible light. beilstein-journals.org

Table 1: Proposed Functionalization Reactions for Bioconjugation

| Reaction Type | Reactants | Key Reagents & Conditions | Product Description | Purpose |

| Reductive Amination | This compound, N-(2-aminoethyl)maleimide | NaBH3CN or other reducing agent | Derivative with a terminal maleimide group | Introduces a thiol-reactive handle |

| Diels-Alder Protection | Furan-maleimide derivative | Heat (for intramolecular) or external furan | Furan-adduct of the maleimide | Protects the reactive maleimide group |

| Retro-Diels-Alder Deprotection | Furan-protected maleimide conjugate | Heat (e.g., 90-110 °C) in a suitable solvent | Active maleimide-functionalized compound | Exposes the maleimide for bioconjugation |

| Thiol-Maleimide Click Chemistry | Active maleimide derivative, Thiol-containing biomolecule (e.g., Cysteine on a protein) | Physiological pH (6.5-7.5) | Covalently linked bioconjugate | Forms a stable bond with the target biomolecule |

Formation of Polycyclic or Spirocyclic Systems

The furan ring is a valuable synthon in organic chemistry for constructing complex cyclic architectures due to its ability to participate in various cycloaddition and ring-transformation reactions. tuiasi.ro These reactions can be applied to this compound to generate novel polycyclic and spirocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. rsc.orgacs.org

Polycyclic Systems via Cycloaddition:

The furan ring behaves as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). By reacting this compound with a suitable dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate, it is possible to construct an oxa-bridged bicyclic system. Subsequent chemical transformations of this adduct can lead to a variety of substituted aromatic and polycyclic compounds.

Spirocyclic Systems:

Spirocycles, which contain two rings connected by a single common atom, are prevalent structures in natural products and drug candidates. rsc.org Multi-component reactions are a powerful tool for synthesizing such complex structures in a single step. For example, methodologies exist for the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones from furan derivatives, aldehydes, and benzonitriles. nih.gov

Adapting this principle, this compound could potentially undergo a one-pot, three-component reaction. A plausible pathway involves an acid-catalyzed reaction with an aromatic aldehyde and an aniline (B41778) derivative. This could lead to the formation of complex spiro[furan-2,3'-indoline] or related heterocyclic systems, where the spiro-junction is created at the C2 position of the furan ring. Such reactions often proceed with high efficiency and can generate significant molecular complexity from simple starting materials. nih.gov The synthesis of spiro compounds can also be achieved through intramolecular cyclization strategies, for instance, via acid-promoted Friedel-Crafts reactions on suitably derivatized precursors. nih.gov

Table 2: Potential Reactions for Polycyclic and Spirocyclic Synthesis

| Reaction Type | Reactants | Conditions | Resulting System |

| [4+2] Diels-Alder Cycloaddition | This compound, Maleic Anhydride | Heat, neat or in a high-boiling solvent (e.g., toluene) | Oxabicyclo[2.2.1]heptene derivative |

| Three-Component Spirocyclization | This compound derivative, Aldehyde, Aniline/Nitrile | Acid catalysis (e.g., Triflic Acid) nih.gov | Spiro[furan-2,3'-indoline] or similar spiro-heterocycle |

| Intramolecular Friedel-Crafts Cyclization | A derivative of this compound with a pendant aromatic ring | Lewis or Brønsted acid | Fused polycyclic aromatic system |

Computational Chemistry and Molecular Modeling of 1 Furan 2 Yl Hexan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. pageplace.de DFT methods are employed to solve the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For furan (B31954) derivatives, DFT has been successfully used to study molecular geometries, reaction mechanisms, and various spectroscopic properties. unram.ac.idnih.gov Calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) or higher to achieve reliable results. unram.ac.id

Electronic Structure and Bonding Analysis

DFT calculations are instrumental in elucidating the electronic structure of 1-(Furan-2-yl)hexan-2-one (B2429116). This involves analyzing the distribution of electrons and identifying regions of high or low electron density, which are crucial for predicting chemical reactivity.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is likely to interact with other chemical species. bohrium.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation, which contribute to molecular stability. bohrium.com

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.1 D | Measures the polarity of the molecule. |

Conformational Landscape and Energetics

The flexibility of the single bond connecting the furan ring and the keto-group in this compound allows for different spatial orientations, or conformations. The relative orientation of the furan oxygen and the carbonyl oxygen is particularly important. Computational studies on similar aroyl furan derivatives have shown the existence of stable 0,O-cis and 0,O-trans rotamers.

DFT calculations can map the potential energy surface by systematically rotating this bond to identify the most stable conformers and the energy barriers between them. This analysis is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

| Conformer | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Global Minimum (e.g., O,O-trans) | ~180° | 0.00 | ~75% |

| Local Minimum (e.g., O,O-cis) | ~0° | 0.85 | ~25% |

| Transition State | ~90° | 4.50 | <0.1% |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). ijpcbs.com These theoretical spectra are invaluable for assigning signals in experimental spectra.

IR Spectroscopy: DFT calculations can predict vibrational frequencies and their corresponding intensities. These computed frequencies often require scaling to correct for anharmonicity and other systematic errors, but they provide a strong basis for assigning absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule. ijpcbs.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. pageplace.de This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, corresponding to electronic transitions, such as π→π* transitions, within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is central to drug discovery for screening virtual libraries of compounds and proposing potential mechanisms of action. nih.gov For a molecule like this compound, docking studies could explore its potential to inhibit various enzymes. For instance, furan-based compounds have been docked against targets like tyrosinase, proteasomes, and microbial enzymes. nih.govmdpi.com

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Docking: Using software like AutoDock or ArgusLab to explore possible binding poses of the ligand within the active site of the receptor.

Scoring: Each pose is assigned a score, typically a free energy of binding (e.g., in kcal/mol), which estimates the binding affinity. The pose with the lowest energy is considered the most probable binding mode.

Analysis: The best pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| This compound | -7.2 | TYR 158, MET 103, SER 210 | Hydrogen Bond, Hydrophobic |

| Reference Inhibitor | -8.5 | TYR 158, HIS 202, SER 210 | Hydrogen Bond, Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment.

Starting from the best-docked pose, an MD simulation can:

Assess the stability of the ligand's binding mode.

Reveal conformational changes in the protein or ligand upon binding.

Provide a more refined estimation of binding free energy.

Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms to check for stability and the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein. plos.org Studies on furan-based peptides and naphthofuran derivatives have used MD simulations to confirm the stability of docked poses. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbohrium.com To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar furan ketones with measured biological activity (e.g., IC₅₀ values) against a specific target would be required. nih.gov

The typical workflow for QSAR model development is as follows:

Data Collection: Compile a set of molecules with known activities.

Descriptor Calculation: For each molecule, calculate a large number of numerical descriptors that encode structural, physicochemical, and electronic properties.

Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates a subset of these descriptors with the observed activity. unram.ac.id

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, q²) and external validation with a test set of compounds not used in model creation (r² pred). nih.govmdpi.com

A validated QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues.

Structure Activity Relationship Sar Investigations of Furan Containing Ketones

Correlating Substituent Effects on Biological Activity Profiles

The biological activity of furan-containing ketones is profoundly influenced by the nature and position of various substituents. Research across different classes of these compounds, such as furan-chalcones and other derivatives, demonstrates that even minor chemical modifications can lead to significant changes in their pharmacological profiles, including anticancer, antifungal, and enzyme inhibitory activities. researchgate.netiiarjournals.org

The introduction of a furan (B31954) ring itself can enhance biological activity when compared to simpler analogs. For instance, in studies on chalcones, fusing a furan ring to the A-ring moiety of 2',4'-dihydroxychalcone (B613834) more than doubled its antiproliferative activity against HL60 leukemia cells. iiarjournals.org The biological activity of a furan-fused derivative of another chalcone (B49325) was significantly enhanced, with the IC50 value dropping from 305 μM to 17.2 μM. iiarjournals.org

Substituents on associated phenyl rings also play a crucial role. In a series of (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives tested for tyrosinase inhibition, the presence of dihydroxy groups on the benzylidene moiety resulted in potent activity. mdpi.com Specifically, the compound with a 2,4-dihydroxy substitution pattern was the most potent inhibitor, suggesting that hydroxyl groups contribute significantly to the interaction with the enzyme's active site. mdpi.com Conversely, studies on benzofuran (B130515) derivatives have shown that the presence and position of methoxy (B1213986) substituents can significantly enhance anticancer activity. mdpi.com

Electron-withdrawing groups also modulate activity. In the development of antitubercular agents based on 4-(5-nitrofuran-2-yl)prop-2-en-1-one, the nitro group was considered a key feature. nih.gov Similarly, in research on salvinorin A analogues with modified furan rings, adding electron-withdrawing groups like aldehydes or nitriles led to a significant decrease in potency at the κ-opioid receptor. acs.org This indicates that the electronic properties of the furan ring are critical for receptor binding. acs.org Halogenation provides another avenue for modification; fluorinated chalcones have shown promising cytoprotective effects against Aβ toxicity. researchgate.net

| Compound Class | Substituent Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Furan-fused Chalcones | Fusion of furan ring to chalcone backbone | Significant enhancement of antiproliferative activity (IC50 from 305 μM to 17.2 μM) | iiarjournals.org |

| (E)-1-(furan-2-yl)prop-2-en-1-one Derivatives | Addition of 2,4-dihydroxy groups to phenyl ring | Potent tyrosinase inhibitory activity (IC50 = 0.0433 µM) | mdpi.com |

| Salvinorin A Analogues | Addition of electron-withdrawing nitrile group to furan ring | Over 500-fold decrease in potency at κ-opioid receptor | acs.org |

| Benzofuran Derivatives | Addition of methoxy group | Significant enhancement of anticancer activity | mdpi.com |

| Halogenated Chalcones | Fluorine substitution (2,4,5-trifluoro) | Most promising cytoprotective effect against Aβ toxicity | researchgate.net |

Stereochemical Influences on Activity (e.g., Enantiomeric Purity)

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity, particularly for compounds that interact with chiral biological macromolecules like enzymes and receptors. ontosight.ai For furan-containing ketones, enantiomeric purity can dictate the potency and efficacy of a drug candidate.

In the investigation of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, the influence of stereochemistry was explicitly studied. While an initial assay showed similar IC50 values for the R- and S-forms of one inhibitor, a subsequent cell reporter assay revealed a notable difference. nih.gov In this more biologically relevant context, the S-enantiomers exhibited approximately twofold higher inhibitory activity compared to their R-enantiomer counterparts. nih.gov This demonstrates that even when one enantiomer is not entirely inactive, the other can be significantly more potent, highlighting the importance of producing enantiomerically pure compounds for optimal therapeutic effect. The specific stereochemistry at a chiral center can profoundly influence how a molecule fits into a binding pocket and interacts with its target. ontosight.ai

Chain Length and Branching Effects on Biological Potential

For furan-containing ketones like 1-(furan-2-yl)hexan-2-one (B2429116), the aliphatic ketone side chain is a key site for modification that can influence the molecule's physicochemical properties and biological potential. Altering the length and introducing branches to this chain can affect properties such as lipophilicity, solubility, and steric interactions with a biological target.

Investigations into oleo-furan surfactants, which are structurally related to furan ketones, have demonstrated the impact of alkyl chain modifications. By varying the length of the linear alkyl chain derived from different fatty acids (e.g., from coconut oil), properties like the critical micelle concentration (CMC) and Krafft temperature could be tuned. acs.org The introduction of moderate branching via aldol (B89426) condensation also led to improved surfactancy. acs.org These findings suggest that for a compound like this compound, modifying the hexyl chain could similarly alter its interaction with biological membranes or protein binding sites.

Further evidence comes from studies on bio-based polyesters containing furan units. Research on furandioate-adipate copolyesters showed that introducing methyl branches into the diol component reduced polymer crystallinity and significantly decreased the rate of enzymatic biodegradation compared to their linear counterparts. acs.org The addition of methyl branches also generally increased the hydrophobicity of the materials. acs.org While these are polymeric systems, the underlying principle that chain branching alters enzymatic susceptibility and hydrophobicity is directly relevant to small molecules. Increasing the length or branching of the hexanone chain in this compound could therefore be a strategy to modulate its metabolic stability and pharmacokinetic profile.

| Molecule Class | Modification | Observed Effect | Relevance to Biological Potential | Reference |

|---|---|---|---|---|

| Oleo-Furan Surfactants | Variation of linear alkyl chain length | Tunable CMC and Krafft temperature | Alters interaction with biological membranes and solubility | acs.org |

| Oleo-Furan Surfactants | Introduction of two-carbon branching | Lowered CMC and improved surfactancy | Enhances interaction with hydrophobic pockets or membranes | acs.org |

| Furandioate-Adipate Copolyesters | Introduction of methyl branching | Decreased rate of enzymatic hydrolysis | Could improve metabolic stability of a small molecule drug | acs.org |

| Furandioate-Adipate Copolyesters | Introduction of methyl branching | Increased hydrophobicity (water contact angle) | Modulates lipophilicity, affecting absorption and distribution | acs.org |

Biological Relevance and Mechanistic Studies in Vitro and in Silico

Enzyme Inhibition Mechanism Studies (e.g., Tyrosinase Inhibition)

Derivatives of 1-(Furan-2-yl)hexan-2-one (B2429116) have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A notable example is the chalcone (B49325) derivative, (E)-3-(2,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, which has demonstrated significant inhibitory activity against mushroom tyrosinase. mdpi.com This compound exhibited impressive IC50 values of 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity, making it substantially more potent than the standard inhibitor, kojic acid. mdpi.com

Enzyme kinetic studies revealed that this furan-containing chalcone acts as a mixed-type inhibitor. mdpi.com Molecular docking and dynamics simulations have provided further insight into its mechanism. These computational studies suggest that the compound can bind to both the catalytic and allosteric sites of tyrosinase. mdpi.com Specifically, it is proposed to interact with key amino acid residues within the enzyme's active site pocket, such as ASN260 and MET280, thereby effectively blocking substrate access and inhibiting enzyme function. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of (E)-3-(2,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

| Substrate | IC50 (µM) |

|---|---|

| L-Tyrosine (Monophenolase) | 0.0433 ± 0.0016 |

| L-DOPA (Diphenolase) | 0.28 ± 0.01 |

Data sourced from a study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives. mdpi.com

Cellular Pathway Modulation in Model Systems (e.g., melanin synthesis attenuation in B16F10 cells)

The potent tyrosinase inhibition observed in enzymatic assays translates to significant effects on cellular pathways, particularly in the context of melanogenesis. In studies utilizing B16F10 melanoma cells, a common model system for studying pigmentation, furan-containing chalcones have been shown to effectively attenuate melanin synthesis. mdpi.com

Treatment of B16F10 cells with (E)-3-(2,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one led to a dose-dependent decrease in both intracellular and extracellular melanin content. This effect is attributed to the compound's ability to inhibit cellular tyrosinase activity. mdpi.com Furthermore, at the molecular level, this compound has been observed to downregulate the expression of the tyrosinase protein itself within these cells. mdpi.com These findings underscore the potential of such compounds to modulate cellular pathways involved in pigmentation, without inducing cytotoxicity at effective concentrations. mdpi.com

Antiproliferative and Antitumor Activities in Cell Lines

The furan (B31954) scaffold is a recurring motif in compounds exhibiting antiproliferative and antitumor properties. ijabbr.com While direct studies on this compound are limited, research on structurally related furan-containing chalcones and other derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. rsc.orgmdpi.comiiarjournals.org

For instance, a series of furan-fused chalcones were evaluated for their antiproliferative activity against HL60 promyelocytic leukemia cells, with some derivatives showing enhanced activity compared to their non-furan-containing counterparts. iiarjournals.org In another study, a chalcone bearing an unsubstituted furan moiety, (E)-1-(Furan-2-yl)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-en-1-one, displayed an IC50 value of 0.86 μM against the H-460 lung cancer cell line. rsc.org Furthermore, derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have shown efficacy against a panel of human cancer cell lines, including colon cancer (HCT-116), with some compounds inducing apoptosis through the downregulation of survivin and activation of caspase-3. nih.gov The mechanism of action for many of these furan-based compounds is thought to involve the induction of apoptosis through the activation of specific signaling pathways and the inhibition of key enzymes necessary for cancer cell proliferation.

Table 2: Antiproliferative Activity of Selected Furan-Containing Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-1-(Furan-2-yl)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-en-1-one | H-460 (Lung) | 0.86 |

| Furan-fused chalcone derivative 8 | HL60 (Leukemia) | 17.2 |

| Silyl (B83357) derivative of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (3a) | HCT-116 (Colon) | 1.3 |

Data compiled from various studies on the anticancer activities of furan derivatives. rsc.orgiiarjournals.orgnih.gov

Antimicrobial and Antioxidant Properties

The furan nucleus is a common feature in compounds with demonstrated antimicrobial and antioxidant activities. utripoli.edu.ly Various derivatives containing the furan moiety have been synthesized and shown to be effective against a range of bacterial and fungal strains. ijabbr.comresearchgate.net For example, 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one derivatives have been synthesized and screened for their antimicrobial properties. researchgate.net Similarly, other furan derivatives have shown broad-spectrum antibacterial activity, in some cases comparable or superior to standard antibiotics like streptomycin (B1217042) and tetracycline (B611298) against specific strains. ijabbr.com

Role in Biological Signaling or as Volatile Organic Compounds

There is evidence to suggest that this compound can function as a volatile organic compound (VOC). A closely related compound, 1-(furan-2-yl)ethenone, has been identified as a VOC in urine, indicating that furan derivatives can be part of the volatilome. mdpi.com Moreover, ketones with similar chain lengths, such as heptan-2-one and nonan-2-one, are known microbial VOCs. mdpi.com

VOCs are increasingly recognized for their role in biological signaling, including cell-cell communication. nih.gov Upregulated cancer cells, for instance, have been shown to emit a complex profile of VOCs into their headspace, which can influence the growth and behavior of neighboring cells without direct physical contact. nih.gov While the specific role of this compound in biological signaling has not been explicitly detailed, its nature as a potential VOC suggests it could participate in such communication pathways. The production of specific VOCs can be dependent on the metabolic state of an organism or cell, and these volatile signals can travel over distances to mediate interactions. nih.gov

Analytical Methodologies for Detection and Quantification of 1 Furan 2 Yl Hexan 2 One

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 1-(Furan-2-yl)hexan-2-one (B2429116), providing the necessary separation from other compounds in complex mixtures. Gas and liquid chromatography are the most prominent methods used.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The selection of the detector is critical and depends on the required sensitivity and selectivity of the analysis.

Flame Ionization Detector (FID): FID is a robust and widely used detector for general-purpose analysis of organic compounds. While specific FID response factors for this compound are not extensively documented in the literature, the technique is applicable for its quantification, provided that proper calibration with a pure standard is performed.

Mass Spectrometry (MS): MS is the most powerful detector for GC as it provides structural information, enabling positive identification and quantification. When coupled with GC, it allows for the separation and identification of individual components in a mixture. For furan (B31954) and its derivatives, headspace sampling (HS) or headspace solid-phase microextraction (HS-SPME) is commonly used for sample introduction to the GC-MS system, particularly for trace-level analysis in food matrices like coffee. chromatographyonline.comnih.govresearchgate.netrestek.com

The electron ionization (EI) mass spectrum of this compound has been reported, with a calculated high-resolution mass spectrometry (HRMS) value for the protonated molecule [C10H14O2+H] of 167.107, and a found value of 167.106. rsc.org This information is vital for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods in GC-MS analysis, which significantly enhance sensitivity and selectivity.

Table 1: Typical GC-MS Parameters for Analysis of Furan Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | HP-5MS, Rtx-VMS | chromatographyonline.commdpi.com |

| Injector Temp. | 220-280 °C | chromatographyonline.commdpi.com |

| Oven Program | Initial 35-40°C, ramp to 230-250°C | chromatographyonline.comacs.org |

| Carrier Gas | Helium | chromatographyonline.com |

| Detector | Mass Spectrometer (EI mode) | chromatographyonline.comnih.govresearchgate.net |

| Sample Prep | Headspace (HS), Headspace SPME | researchgate.netmdpi.comuzh.ch |

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection

While GC is often preferred for volatile furan derivatives, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile or thermally unstable furan compounds. For this compound, which possesses a ketone functional group and a furan ring, HPLC with UV detection is a viable option due to the chromophores present in the molecule. The synthesis of this compound involves purification by column chromatography using a hexane/ethyl acetate (B1210297) solvent system, which indicates it is amenable to normal-phase liquid chromatography. rsc.org

UV Detection: The furan ring and the carbonyl group are expected to exhibit UV absorbance, allowing for detection. The optimal wavelength for detection would need to be determined experimentally but is likely to be in the range of 200-300 nm, typical for such functional groups.

Mass Spectrometric Detection (LC-MS): Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity. This would be particularly useful for analyzing complex matrices where co-eluting compounds might interfere with UV detection.

Spectroscopic Detection Methods (e.g., Direct Injection Mass Spectrometry, FTIR analysis in mixtures)

Spectroscopic methods can be used for the characterization and, in some cases, direct detection of this compound.

Direct Injection Mass Spectrometry: As mentioned, High-Resolution Mass Spectrometry (HRMS) has been used to confirm the elemental composition of this compound. rsc.org Direct injection MS can provide rapid screening of samples for the presence of the target compound, although it lacks the separation power of chromatographic methods, making it susceptible to matrix effects and isobaric interferences.

Development of Sensitive and Quantitative Protocols in Complex Matrices

Developing a robust analytical method for this compound in complex matrices such as food requires careful optimization of sample preparation, separation, and detection. The extensive research on the quantification of other furan derivatives in food provides a solid framework for this development. nih.govmdpi.comnih.gov

Sample Preparation: The choice of sample preparation technique is critical to remove interfering matrix components and to concentrate the analyte. For volatile compounds like furan derivatives, headspace (HS) and solid-phase microextraction (SPME) are highly effective. researchgate.netuzh.ch These techniques are often coupled with GC-MS.

Method Validation: A quantitative method must be thoroughly validated to ensure its reliability. Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a defined range. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net For related furan compounds, LOQs in the low ng/g range have been achieved. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net These are typically assessed by analyzing spiked samples at different concentration levels.

Recovery: The efficiency of the extraction process from the sample matrix. Recoveries for furan derivatives in food matrices are often in the range of 76-117%. mdpi.com

By adapting established methods for other furan derivatives and performing a rigorous validation, a sensitive and quantitative protocol for this compound can be developed for various complex matrices.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Acetylfuran (B1664036) |

| 2-Methylfuran |

| 5-Hydroxymethylfurfural (B1680220) |

Advanced Research Perspectives and Future Directions

Rational Design of New Furan-Based Chemical Entities

The rational design of new molecules based on the 1-(Furan-2-yl)hexan-2-one (B2429116) template is a promising avenue for discovering compounds with enhanced biological activities. researchgate.net The furan (B31954) ring is an electron-rich aromatic system that can engage in various interactions with biological targets. ijabbr.com Its structure allows for systematic modifications to explore structure-activity relationships (SAR). nih.gov

Future research could focus on several key modifications:

Substitution on the Furan Ring: Introducing substituents at the C3, C4, and C5 positions of the furan ring can significantly alter the electronic and steric properties of the molecule, potentially leading to improved target binding and selectivity. numberanalytics.com

Modification of the Hexanone Side Chain: Altering the length of the alkyl chain, introducing branching, or incorporating other functional groups (e.g., hydroxyl, amino groups) can influence the compound's lipophilicity and pharmacokinetic profile.

Hybrid Molecules: Combining the 2-acylfuran moiety with other known pharmacophores could lead to the development of hybrid drugs with dual or synergistic modes of action. mdpi.com For instance, creating furan-based chalcones or pyrimidine-thiazolidinones has yielded compounds with significant antimicrobial and anti-inflammatory properties.

A study on furan-based α-butenolactone compounds designed based on the insecticide flupyradifurone (B41651) showed that modifications led to significant aphicidal activity. sioc-journal.cn This highlights how a known furan structure can be rationally evolved for a specific application. Similarly, designing furanone derivatives by incorporating features from existing drugs like rofecoxib (B1684582) and naproxen (B1676952) has led to potent anti-inflammatory agents. researchgate.net These strategies could be directly applied to the this compound backbone to generate novel therapeutic candidates.

Table 1: Examples of Rationally Designed Furan Derivatives and Their Activities

| Parent Scaffold | Designed Derivative Example | Target/Activity | Reference |

|---|---|---|---|

| Furan-2-carboxamide | N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide | Anticancer (Tubulin Polymerization Inhibitor) | mdpi.com |

| Furan | Furan-based pyrimidine-thiazolidinones | Antimicrobial (E. coli, P. aeruginosa) | |

| 2(3H)-Furanone | 3-Arylidene-5-(naphthalene-2-yl)-furan-2(3H)-ones | Anti-inflammatory (COX-2 inhibitor) | researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 2-acylfurans like this compound and its future derivatives can be advanced by exploring more efficient, sustainable, and selective reaction pathways. While traditional methods like Friedel-Crafts acylation are common, they often require harsh conditions. ijabbr.com

Future research should investigate:

Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic systems, particularly those using palladium, copper, and gold, have revolutionized the synthesis of substituted furans. hud.ac.uk These methods allow for the precise and modular construction of complex furan derivatives under milder conditions. For example, a palladium-catalyzed cascade cyclization/coupling has been developed to create highly substituted 2-vinyl-furans. acs.org

C-H Activation/Functionalization: Directly functionalizing the C-H bonds of the furan ring or the alkyl side chain is an atom-economical approach to creating new analogs of this compound. This avoids the need for pre-functionalized starting materials.

Biocatalysis: Employing enzymes to catalyze the synthesis could offer unparalleled stereoselectivity and sustainability, reducing the reliance on toxic reagents and solvents.

Flow Chemistry: Implementing continuous flow synthesis can improve reaction efficiency, safety, and scalability for the production of furan derivatives.

A notable development is the thiol-promoted catalytic synthesis of furan-containing lubricant base oils from 2-alkylfurans and ketones, demonstrating a novel application of furan chemistry. rsc.org Another innovative approach is the intercepted Meyer-Schuster rearrangement of specific propargyl alcohols to produce 2-acylfurans under mild conditions. researchgate.net Such novel strategies could be adapted for the synthesis and diversification of this compound.

Mechanistic Elucidation of Biosynthetic Routes (e.g., Furan Fatty Acid Biosynthesis)

Furan fatty acids (FuFAs) are naturally occurring compounds found in various organisms, where they are believed to act as potent antioxidants and radical scavengers. nih.govresearchgate.net Understanding the biosynthetic pathways of these natural furans can provide inspiration for novel biocatalytic or biomimetic synthetic routes to compounds like this compound.

Recent research has begun to unravel the biosynthesis of FuFAs in bacteria like Rhodobacter sphaeroides. nih.gov The pathway involves a series of enzymatic modifications of pre-existing fatty acid chains within phospholipids. Key steps identified include:

Methylation: A SAM-dependent methylase (UfaM) methylates a cis-unsaturated fatty acid. nih.gov

Desaturation: A desaturase (UfaD) introduces a second double bond, creating a conjugated system. nih.gov

Oxygenation and Cyclization: An oxygenase (UfaO) incorporates an oxygen atom from O2 to form the furan ring. nih.gov

A metabolite of FuFAs, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been studied for its effects on adipocytes, indicating the biological relevance of these structures. scholaris.ca

Future research should aim to:

Identify and characterize the full suite of enzymes involved in FuFA biosynthesis in different organisms.

Elucidate the precise chemical mechanisms of the key ring-forming oxygenation step.

Harness these enzymes or mimic their action in chemoenzymatic or fully synthetic pathways to produce a variety of furan compounds, potentially including precursors to this compound.

This knowledge could pave the way for the sustainable production of furan-based chemicals from renewable feedstocks.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The integration of computational (in silico) methods with experimental synthesis and testing can dramatically accelerate the discovery and optimization of new furan-based compounds. ijpda.org Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools for rational drug design. researchgate.netnih.gov

Future directions include:

Predictive QSAR Models: Developing robust QSAR models for furan derivatives can help predict the biological activity of newly designed analogs of this compound before they are synthesized, saving time and resources. ijpda.org

Target-Based Design via Molecular Docking: For specific biological targets (e.g., enzymes, receptors), molecular docking can be used to predict the binding modes and affinities of potential inhibitors based on the this compound scaffold. sioc-journal.cnbenthamdirect.com This allows for the design of molecules with improved potency and selectivity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase, helping to identify candidates with better drug-like properties.

For example, in silico studies on benzofuran (B130515) and naphthofuran derivatives have helped identify potential antitubercular agents by modeling their interaction with the NarL protein. nih.gov Similarly, molecular docking was used to understand how novel furan-based derivatives inhibit TNF-α production in an anti-inflammatory context. benthamdirect.com Applying these integrated approaches to this compound would enable a more efficient exploration of its potential as a lead structure for various therapeutic areas.

Potential Applications in Materials Science and Functional Molecules

Beyond pharmaceuticals, the furan ring is a valuable building block for advanced materials, often derived from renewable biomass sources like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.netacs.org The unique structure of this compound, with its reactive ketone and stable furan ring, suggests potential applications in this domain.

Future research could explore:

Furan-Based Polymers and Resins: The furan moiety can be polymerized to create materials with high thermal stability and chemical resistance. numberanalytics.comalgoreducation.com The ketone group on this compound could be used as a handle for polymerization or for cross-linking polymer chains. Bio-based polyimides have been successfully synthesized using furan-based diamines. mdpi.com

Self-Healing Materials: The furan ring can participate in reversible Diels-Alder reactions, a key mechanism for creating self-healing polymers. researchgate.netresearchgate.net Derivatives of this compound could be designed as monomers or cross-linkers for such dynamic materials.

Organic Electronics: Furan-containing conjugated polymers are being investigated for use in organic solar cells and other electronic devices due to their favorable electronic properties. rsc.orgbohrium.com The alkyl chain of this compound could be modified to tune solubility and morphology in thin-film applications.

Sustainable Lubricants: As demonstrated by recent research, 2-alkylfurans can be converted into high-performance lubricant base oils, suggesting a potential high-value application for related structures. rsc.org

The development of furan-based methacrylate (B99206) oligomers for stereolithography (3D printing) showcases the versatility of furan derivatives in advanced manufacturing. acs.org By exploring these avenues, this compound could serve as a platform for developing novel, sustainable, and high-performance functional materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Acylfuran |

| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) |

| 5-Hydroxymethylfurfural (5-HMF) |

| Flupyradifurone |

| Furan |

| Furan-2-carboxamide |

| Furfural |

| (E)-3-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-methylfuran-2(3H)-one |

| N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide |

| Naproxen |

Q & A

Q. What are the recommended synthetic routes for 1-(Furan-2-yl)hexan-2-one, and how can reaction conditions be optimized to improve yields?

this compound can be synthesized via condensation reactions between furan derivatives and ketone precursors. For example:

- Method A : Use NaBH4 in methanol to reduce intermediates like 1-(furan-2-yl(hydroxy)methyl) derivatives, achieving ~77% yield after chromatography (Et2O/Hexane eluent) .

- Method B : Oxidative cyclization with FeCl3 in citric acid medium, followed by nucleophilic addition with furfural, yields imine-linked derivatives (e.g., 43% yield for nitro-substituted analogs) .

Q. Optimization strategies :

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectral techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify furan protons (δ 6.0–7.9 ppm) and ketone carbonyl signals (δ 190–210 ppm). Coupling constants (e.g., J = 2.5–3.5 Hz for furan substituents) confirm regiochemistry .

- IR/Raman : Detect C=O stretches (~1700 cm<sup>-1</sup>) and C-O-C vibrations (~1250 cm<sup>-1</sup>) .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles (e.g., furan ring planarity) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives against bacterial targets?

- Protocol :

- Retrieve protein structures (e.g., enoyl-ACP reductase, PDB: 2H7M) and prepare for docking by removing water/inhibitors .